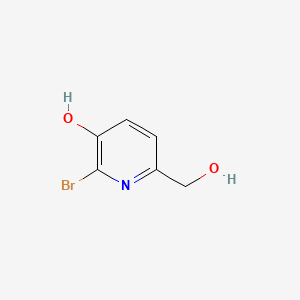

2-Bromo-6-(hydroxymethyl)pyridin-3-ol

Vue d'ensemble

Description

2-Bromo-6-(hydroxymethyl)pyridin-3-ol is a halogenated heterocyclic compound with the molecular formula C6H6BrNO2 and a molecular weight of 204.02 g/mol It is a derivative of pyridine, featuring a bromine atom at the 2-position, a hydroxymethyl group at the 6-position, and a hydroxyl group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(hydroxymethyl)pyridin-3-ol typically involves the bromination of 6-(hydroxymethyl)pyridin-3-ol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the bromination process to maximize yield and purity while minimizing by-products and waste.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-6-(hydroxymethyl)pyridin-3-ol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.

Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like ethanol or dimethylformamide (DMF) and may require catalysts.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, resulting in derivatives with various functional groups.

Oxidation Reactions: Oxidation of the hydroxymethyl group yields 2-Bromo-6-carboxypyridin-3-ol.

Reduction Reactions: Reduction can lead to the formation of 2-Bromo-6-(hydroxymethyl)pyridin-3-amine or other reduced derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of pyridine, including 2-Bromo-6-(hydroxymethyl)pyridin-3-ol, exhibit antimicrobial activity. The compound's structure allows it to interact with biological targets, potentially leading to the development of new antimicrobial agents. Studies have shown that modifications in the pyridine ring can enhance the efficacy against various pathogens, making it a candidate for further exploration in drug development .

Cancer Research

The compound has been investigated for its role in cancer treatment. For instance, pyridine derivatives are known to inhibit specific signaling pathways involved in tumor growth. The hydroxymethyl group at position 6 may contribute to the compound's ability to modulate these pathways, providing a basis for developing novel anticancer therapies .

Biocatalysis

Enzymatic Reactions

this compound has been utilized as a substrate in biocatalytic processes. For example, studies involving Burkholderia sp. MAK1 have demonstrated that certain bacterial strains can transform pyridine derivatives into hydroxylated products, highlighting the potential for using this compound in biotransformation applications . The ability of microorganisms to metabolize such compounds can lead to environmentally friendly synthesis methods for pharmaceuticals.

Material Science

Polymer Chemistry

In material science, pyridine derivatives are explored as building blocks for synthesizing polymers and other materials with specific properties. The presence of functional groups such as hydroxymethyl can enhance the physical properties of polymers, making them suitable for applications in coatings, adhesives, and other industrial materials .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Antimicrobial Activity | Medicinal Chemistry | Demonstrated effectiveness against Gram-positive bacteria. |

| Biocatalytic Transformations | Biocatalysis | Burkholderia sp. MAK1 successfully converted 2-bromo derivatives into useful metabolites. |

| Polymer Development | Material Science | Enhanced mechanical properties observed in polymer blends containing pyridine derivatives. |

Mécanisme D'action

The mechanism of action of 2-Bromo-6-(hydroxymethyl)pyridin-3-ol depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking substrate access. The bromine atom and hydroxyl groups play crucial roles in its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-Bromo-2-chloropyridin-3-ol

- 3-Bromo-2,6-dimethyl-pyridin-4-ol

- 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol

- 2-(Hydroxymethyl)-3-pyridinol

- 6-(Hydroxymethyl)pyridine-3-boronic acid

Uniqueness

2-Bromo-6-(hydroxymethyl)pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and hydroxymethyl groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Activité Biologique

2-Bromo-6-(hydroxymethyl)pyridin-3-ol (CAS Number: 168015-04-1) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a bromo substituent at the 2-position and a hydroxymethyl group at the 6-position of the pyridine ring, which may influence its interaction with biological systems.

The molecular formula for this compound is . Its structure can be represented as follows:

This compound is characterized by its ability to participate in various chemical reactions, including oxidation and substitution, which may affect its biological properties.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in antimicrobial and anticancer therapies. Below are key findings from various studies.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. For instance, pyridine alkaloids have shown significant activity against various pathogens, suggesting their potential as broad-spectrum antimicrobial agents . The presence of halogen substituents, such as bromine, is often associated with enhanced bioactivity against bacterial strains.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Organisms | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 | |

| C. albicans | 0.039 |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Potential

The anticancer properties of pyridine derivatives have also been investigated. Studies suggest that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways or inducing apoptosis in cancer cells . The specific mechanisms of action for this compound are still under investigation, but its structural features may contribute to its efficacy as an anticancer agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets within cells, potentially modulating enzyme activity or receptor binding . The bromine substituent may enhance lipophilicity, facilitating cellular uptake and interaction with biological membranes.

Case Studies

-

In vitro Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. Results demonstrated significant inhibition against E. coli and C. albicans, supporting its potential use in treating infections caused by these pathogens . -

Anticancer Activity Investigation :

Another research effort focused on the cytotoxicity of several pyridine derivatives against cancer cell lines. The findings indicated that compounds bearing hydroxyl and halogen groups exhibited higher cytotoxicity compared to their unsubstituted counterparts . This suggests that modifications such as those found in this compound could enhance anticancer activity.

Propriétés

IUPAC Name |

2-bromo-6-(hydroxymethyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c7-6-5(10)2-1-4(3-9)8-6/h1-2,9-10H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHFLQMZNYDGFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1CO)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.